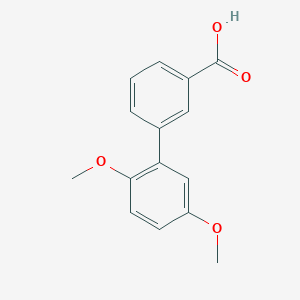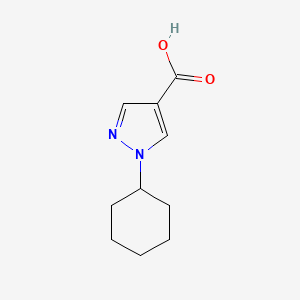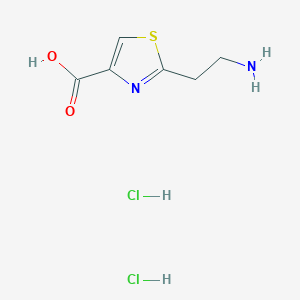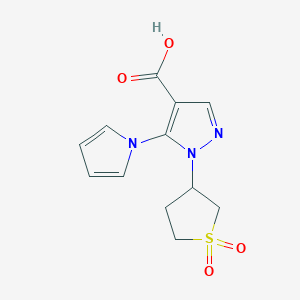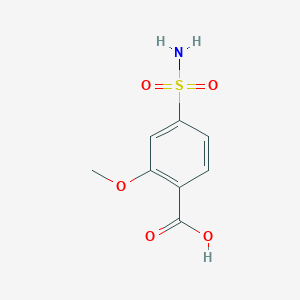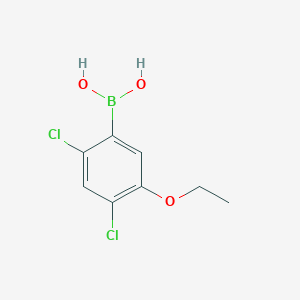![molecular formula C15H23ClN2 B1454645 1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine CAS No. 1498707-57-5](/img/structure/B1454645.png)
1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine
Descripción general
Descripción
1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine is a useful research compound. Its molecular formula is C15H23ClN2 and its molecular weight is 266.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, as it is activated by histamine, a compound released by the body in response to allergens .
Mode of Action
This compound acts as an antagonist at the Histamine H1 receptor . This means it binds to the receptor and blocks its activation by histamine, thereby preventing the allergic response . It has a higher affinity for the H1 receptor than histamine itself, making it effective in blocking the allergic response .
Biochemical Pathways
The action of this compound on the Histamine H1 receptor affects the biochemical pathway of allergic reactions . By blocking the activation of the H1 receptor, it prevents the downstream effects of histamine, which include inflammation and other symptoms of allergies .
Pharmacokinetics
It is known that the different substitutions on the lipophilic or hydrophilic parts of the molecule can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .
Result of Action
The result of the action of this compound is a significant reduction in the symptoms of allergies . This includes both allergic asthma and allergic itching . Some derivatives of this compound have been found to have stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Action Environment
The action of this compound can be influenced by various environmental factors. These include the presence of allergens, which trigger the release of histamine and the subsequent allergic response . .
Análisis Bioquímico
Biochemical Properties
1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with histamine H1 receptors, which are involved in allergic reactions . The nature of these interactions often involves competitive inhibition, where this compound competes with histamine for receptor binding sites, thereby mitigating allergic responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in immune cells, this compound can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it affects cellular metabolism by inhibiting certain metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to histamine H1 receptors, preventing histamine from exerting its effects. This inhibition leads to a decrease in allergic symptoms. Furthermore, the compound can modulate enzyme activity, either inhibiting or activating enzymes involved in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as upregulation of certain detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively reduces allergic symptoms. At high doses, it can cause adverse effects such as liver toxicity and behavioral changes. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. Additionally, it requires cofactors such as NADPH for its metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals. Post-translational modifications, such as phosphorylation, can also influence its localization and activity. These modifications help the compound interact with specific biomolecules within the cell .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-methylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2/c1-12(2)9-15-11-18(8-7-17-15)10-13-3-5-14(16)6-4-13/h3-6,12,15,17H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAWWZLEDATLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


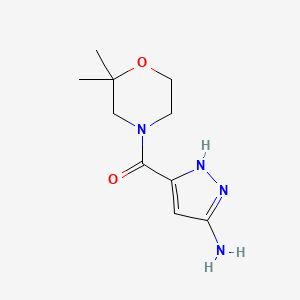
![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)
![2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1454565.png)
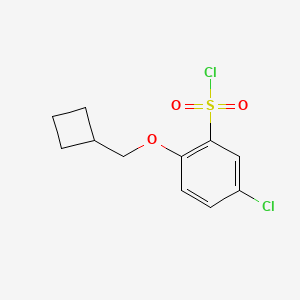
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)
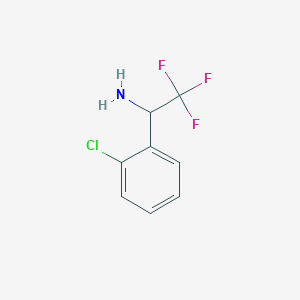
![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)
